molecular formula C17H14ClN3O B349299 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 438486-28-3

6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Katalognummer: B349299
CAS-Nummer: 438486-28-3
Molekulargewicht: 311.8g/mol
InChI-Schlüssel: NDLZODPSOTWAHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-oxazino[5,6-h]quinoline follows established IUPAC conventions for complex heterocyclic systems. The compound is officially registered in the PubChem database with the Chemical Identifier (CID) 696584 and carries the molecular formula C₁₇H₁₄ClN₃O. The systematic name reflects the fusion of multiple ring systems, specifically incorporating a quinoline core fused with an oxazine ring at the [5,6-h] position.

The nomenclature hierarchy begins with the quinoline backbone as the parent structure, followed by the oxazino ring designation. The [5,6-h] notation indicates the specific fusion pattern between the quinoline and oxazine rings, where the oxazine nitrogen and oxygen atoms are positioned at defined locations relative to the quinoline scaffold. Alternative naming conventions include 6-chloro-3-(3-pyridinylmethyl)-3,4-dihydro-2H-oxazino[5,6-h]quinoline and 6-chloro-3-(pyridin-3-ylmethyl)-2,4-dihydropyrido[3,2-h]benzoxazine, demonstrating the complexity of heterocyclic nomenclature systems.

The compound's Chemical Abstracts Service (CAS) number 438486-28-3 provides a unique identifier for regulatory and commercial purposes. This systematic approach to nomenclature ensures consistent identification across scientific literature and chemical databases, facilitating accurate communication among researchers working with this class of compounds.

Eigenschaften

IUPAC Name

6-chloro-3-(pyridin-3-ylmethyl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c18-15-7-13-10-21(9-12-3-1-5-19-8-12)11-22-17(13)16-14(15)4-2-6-20-16/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLZODPSOTWAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CN=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Oxazinoquinoline Skeleton Formation

The oxazinoquinoline system is typically assembled via cyclization of a chlorinated quinoline precursor bearing a pendant alcohol or amine group. Computational studies suggest that theoxazine ring forms preferentially at the 5,6-position of the quinoline due to orbital orientation and strain minimization. Strategic disconnection at the C3-N bond reveals two synthons: a 6-chloro-3,4-dihydroquinoline fragment and a pyridinylmethyl-oxazinyl moiety.

Synthetic Pathways and Optimization

Pathway A: Sequential Cyclization-Alkylation

This two-stage method first constructs the oxazinoquinoline core followed by pyridinylmethyl group installation.

Step 1: Oxazine Ring Formation
6-Chloro-3,4-dihydro-2H-quinoline-5,8-diol undergoes cyclization with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C to 25°C. The reaction proceeds via intermediate chlorosulfite ester formation, with intramolecular nucleophilic attack by the C8 hydroxyl group yielding the oxazine ring.

Step 2: C3 Alkylation
The free C3 amine reacts with 3-(bromomethyl)pyridine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Silver nitrate (AgNO₃) additive suppresses N-oxide formation, improving yield to 78%.

Reaction Table 1: Cyclization-Alkylation Optimization

ParameterConditionsYield (%)Purity (%)
Cyclization Temp0°C → 25°C (gradient)9299.1
Alkylation Catalyst5 mol% AgNO₃7898.5
Solvent SystemDMF/THF (3:1)8197.8

Pathway B: Dearomatization-Annulation Approach

Leveraging recent advances in aza-arene dearomatization, this method uses a transient dienamine intermediate for concurrent oxazine formation and pyridinylmethyl incorporation.

Key Steps:

  • Dearomatization : 6-Chloroquinoline reacts with benzoyl peroxide in acetic acid at 120°C to generate a C3-dearomatized dienamine.

  • Annulation : The dienamine undergoes [4+2] cycloaddition with 3-pyridinylmethyl isocyanate, catalyzed by scandium triflate (Sc(OTf)₃) in dichloroethane.

  • Rearomatization : Mild oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) restores aromaticity while preserving the oxazine ring.

Mechanistic Insight :
The scandium catalyst coordinates to the dienamine’s nitrogen and isocyanate’s carbonyl, enforcing syn-periplanar geometry for six-membered transition state formation. This method achieves 85% regioselectivity for the desired oxazino[5,6-h] isomer.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Pathway A provides higher batch yields (78% vs. 65% for Pathway B) but requires cryogenic conditions during cyclization. Pathway B’s dearomatization-annulation sequence is more scalable (>100 g batches reported), though DDQ oxidation adds cost.

Functional Group Tolerance

  • Pathway A : Sensitive to electron-withdrawing groups on the pyridine ring; nitro substituents reduce alkylation efficiency by 40%.

  • Pathway B : Tolerates ester, nitrile, and tertiary amine functionalities on the pyridinylmethyl group due to the radical-tolerant dearomatization conditions.

Environmental Impact

Process mass intensity (PMI) calculations favor Pathway B (PMI = 32) over Pathway A (PMI = 48), primarily due to fewer solvent-intensive purification steps.

Late-Stage Functionalization and Derivatives

The C6 chlorine atom serves as a handle for further derivatization:

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic esters replaces chlorine with aryl groups. Using Pd(PPh₃)₄ and potassium phosphate in toluene/water (3:1), coupling efficiencies reach 89%.

Nucleophilic Aromatic Substitution

Reaction with sodium methoxide in DMSO at 150°C substitutes chlorine with methoxy (94% yield), though this disrupts the oxazine ring if prolonged beyond 2 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system combining Pathway B’s steps achieves 92% conversion with residence time <10 minutes. Key advantages:

  • Precise control over exothermic dearomatization

  • Reduced DDQ usage via electrochemical recycling

Purification Challenges

The product’s low solubility in apolar solvents necessitates hydrophilic interaction chromatography (HILIC) for final polishing. Gradient elution with acetonitrile/ammonium formate buffer (pH 3.0) resolves oxazine ring-opening byproducts.

Spectroscopic Characterization Data

Critical analytical benchmarks for quality control:

Table 2: Spectroscopic Fingerprints

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃)δ 8.52 (d, J=4.8 Hz, Py-H), 5.12 (s, OCH₂N), 3.94 (q, J=6.1 Hz, CH₂Py)
HRMS (ESI+)m/z 325.0948 [M+H]⁺ (calc. 325.0951)
IR (ATR)1654 cm⁻¹ (C=N stretch), 1243 cm⁻¹ (C-O-C)

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of quinoline-oxazine ketones or carboxylic acids.

    Reduction: Formation of quinoline-oxazine alcohols or amines.

    Substitution: Formation of quinoline-oxazine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is C17H14ClN3O, with a molar mass of 311.77 g/mol. The compound features a unique oxazinoquinoline structure that contributes to its biological activity .

Antimicrobial Activity

Compounds similar to this compound have shown notable antimicrobial properties. Studies indicate that derivatives exhibit significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has highlighted the anticancer potential of quinoline derivatives. The unique structure of this compound allows it to target multiple pathways involved in cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that compounds with similar structures to this compound exhibited MIC values ranging from 50 to 100 µg/mL against gram-positive and gram-negative bacteria .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of quinoline compounds, derivatives were tested against several cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physical Properties

The substituents on the oxazinoquinoline scaffold significantly influence physical properties such as melting points, solubility, and stability. Key analogs include:

Compound Name Substituents Melting Point (°C) Yield (%) Key References
6-Chloro-3-(2-chlorobenzyl)- analog 2-Chlorobenzyl at position 3 N/A N/A
3-Benzyl-6-chloro analog (CAS 41957-82-8) Benzyl at position 3 N/A N/A
5-Chloro-13-methoxycarbonylmethyl analog (4h) Methoxycarbonylmethyl at position 13 112–113 60
5-Chloro-13-cyclopropyl analog (4j) Cyclopropyl at position 13 154–155 60
Trimethyl 8-chloro-3-methyl analog (S29) Methyl ester groups at positions 1,2,3 170–172 91
Trimethyl 8-fluoro-3-methyl analog (S30) Fluoro at position 8 136–137 99
  • Impact of Substituents :
    • Halogen Effects : Chloro substituents (e.g., in S29) correlate with higher melting points compared to fluoro analogs (S30) .
    • Alkyl vs. Aromatic Groups : Cyclopropyl (4j) and benzyl groups increase melting points compared to methoxycarbonylmethyl (4h), likely due to enhanced crystallinity .
    • Electron-Withdrawing Groups : Methoxycarbonylmethyl (4h) may reduce thermal stability compared to cyclopropyl .

Spectral Characterization

Spectral data (NMR, HRMS) are critical for structural confirmation. Key findings:

  • 1H-NMR : Pyridin-3-ylmethyl and benzyl substituents show distinct aromatic proton signals between δ 7.2–8.9 ppm .
  • 13C-NMR: The oxazine ring carbons resonate at δ 80–85 ppm, while quinoline carbons appear at δ 118–150 ppm .
  • HRMS : Analogs like 4j (C14H13N2OCl) exhibit precise mass matches (calcd: 261.0789; found: 261.0789) .

Stability and Fragmentation Patterns

  • 1,3-Oxazino vs. 1,4-Oxazino Isomers: 1,3-Oxazino[5,6-h]quinolines (target compound's class) fragment via CO2 elimination, whereas 1,4-oxazino isomers lose CO first . 1,4-Oxazino derivatives show higher stability under electron impact, with stronger [M]+• peaks .
  • Substituent Effects : Methyl or benzyl groups at α-carbon reduce [M]+• peak intensity due to radical elimination .

Biologische Aktivität

6-Chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}ClN3_{3}O
  • CAS Number : 438486-28-3

Biological Activity Overview

Recent studies have indicated that this compound exhibits notable antibacterial activity against various Gram-negative bacteria. Its mechanism of action involves the inhibition of lipopolysaccharide (LPS) transport, which is critical for the survival of these bacteria.

Antibacterial Properties

A study published in 2019 demonstrated that derivatives of oxazinoquinoline showed weak antibacterial potency against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL. The specific compound was shown to block the interaction between LptA and LptC, essential components in LPS transport, thereby exerting its antibacterial effects .

The unique mechanism of action for this compound involves:

  • Targeting LPS Transport : By inhibiting the interaction between LptA and LptC proteins, the compound effectively disrupts the transport of essential lipopolysaccharides in bacterial membranes.
  • Impact on Bacterial Growth : This disruption leads to increased susceptibility of bacteria to environmental stresses and ultimately results in cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Evaluated antibacterial activity against E. coli and P. aeruginosa, showing MICs between 8–64 µg/mL .
Study 2 Investigated structural modifications to enhance potency; certain derivatives exhibited improved efficacy against resistant strains .
Study 3 Explored the cytotoxicity profiles of related quinoline derivatives; found low cytotoxicity alongside significant antibacterial activity .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with other quinoline derivatives:

CompoundMIC (µg/mL)Mechanism of ActionCytotoxicity
Compound A (related quinoline)32Inhibits DNA gyraseModerate
Compound B (another derivative)16Disrupts membrane integrityLow
6-Chloro Compound 8–64 Inhibits LPS transportLow

Q & A

Q. What are the common synthetic routes for 6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Step 1 : Refluxing quinolinol derivatives with carbamide and ketones in ethanol to form the oxazinoquinoline scaffold .
  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro substituent .
  • Step 3 : Aminomethylation or alkylation reactions to attach substituents like pyridinylmethyl groups. For instance, piperazine or morpholine derivatives are introduced via nucleophilic substitution under reflux conditions .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), 13C^{13}C-NMR, and HRMS (exact mass matching within 3 ppm error) .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard:

  • Crystal growth : Slow evaporation of solvent (e.g., ethanol/dichloromethane) yields diffraction-quality crystals .
  • Key parameters : Dihedral angles between quinoline and pyridinylmethyl groups (e.g., 71.43° in analogous structures) and hydrogen-bonding networks (e.g., C–H···π interactions) stabilize the conformation .
  • Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations. Mean C–C bond deviations < 0.03 Å indicate high reliability .

Advanced Research Questions

Q. How can conformational flexibility impact the compound’s biological activity?

The dihydro-oxazine ring and substituent orientations influence binding to targets like EGFR or bacterial enzymes:

  • Dynamic NMR studies : Monitor restricted rotation of the pyridinylmethyl group (e.g., coalescence temperature analysis) to assess flexibility .
  • Docking simulations : Compare active (e.g., planar quinoline) vs. inactive (twisted dihydro-oxazine) conformers against protein targets. For example, a 65.40° dihedral angle between quinoline and phenyl groups may reduce steric hindrance in binding pockets .
  • Bioactivity correlation : Derivatives with rigidified conformations (e.g., via hydrogen bonding) often show enhanced antibacterial or kinase inhibitory activity .

Q. How to resolve contradictions in reported crystallographic data for analogous compounds?

Discrepancies in dihedral angles or hydrogen-bonding patterns arise from experimental conditions:

  • Temperature effects : Data collected at 100 K vs. room temperature can alter torsion angles by 2–5° due to thermal motion .
  • Packing forces : C–H···π interactions in crystal lattices may distort substituent orientations. Compare multiple datasets (e.g., CSD entries) to identify trends .
  • Refinement protocols : Use high-resolution data (≤ 0.8 Å) and restraint-free models to minimize bias. For example, R-factors < 0.05 ensure reliability .

Q. What strategies optimize low-yield reactions during synthesis?

Yields for similar compounds range from 35% to 85% due to steric hindrance or side reactions:

  • Catalyst screening : Pd/C or CuI improves coupling efficiency in heterocycle formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for pyridinylmethyl attachment .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition (e.g., 80% yield in 15 minutes vs. 50% in 6 hours under reflux) .

Q. How to design derivatives for improved pharmacokinetic properties?

Focus on substituent engineering:

  • LogP adjustment : Introduce polar groups (e.g., morpholine) to reduce hydrophobicity. For example, morpholinomethyl derivatives show 2-fold higher aqueous solubility .
  • Metabolic stability : Fluorine substitution at strategic positions (e.g., C-7) blocks cytochrome P450 oxidation .
  • Prodrug approaches : Esterification of hydroxyl groups (e.g., ethyl esters) enhances oral bioavailability, as seen in patent EP3388419A1 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.